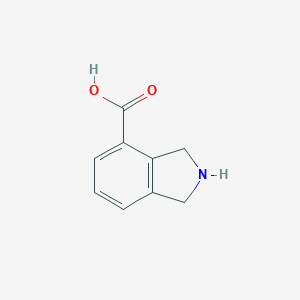
1-Methyl-phthalan
Übersicht
Beschreibung
1-Methyl-phthalan is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products This compound is characterized by a fused benzene and furan ring system with a methyl group attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-phthalan can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylphenol with formaldehyde in the presence of an acid catalyst can yield this compound through an intramolecular cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Subcritical water as a reaction medium has also been explored for the environmentally benign synthesis of benzofuran derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-phthalan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed:
Oxidation: Isobenzofuran-1,3-dione.
Reduction: Saturated benzofuran derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzofuran compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-phthalan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Industry: It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-phthalan depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, substituted benzofurans have shown significant anticancer activities by inhibiting cell growth and inducing apoptosis in cancer cells . The exact molecular pathways involved can vary based on the specific functional groups and substitutions present on the benzofuran ring.
Vergleich Mit ähnlichen Verbindungen
1,3-Dihydroisobenzofuran: Lacks the methyl group, making it less hydrophobic and potentially altering its biological activity.
Isobenzofuran-1,3-dione: An oxidized form with different reactivity and applications.
Benzofuran: The parent compound without the fused dihydro ring, exhibiting different chemical properties and reactivity.
Uniqueness: 1-Methyl-phthalan is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.
Eigenschaften
CAS-Nummer |
38189-85-4 |
|---|---|
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
1-methyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C9H10O/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
CDYVODHUTJKFAN-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC=C2CO1 |
Kanonische SMILES |
CC1C2=CC=CC=C2CO1 |
Synonyme |
1,3-Dihydro-1-methyl-isobenzofuran |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)









